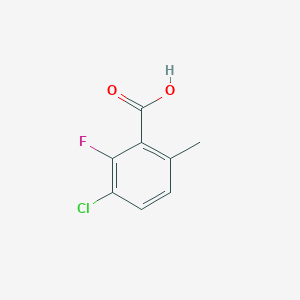

3-Chloro-2-fluoro-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJMYWSSJVVPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Precursor Synthesis and Starting Material Derivatization

The synthesis of the target compound logically begins with appropriately substituted precursors that can be elaborated upon. A common strategy involves starting with simpler, commercially available benzoic acids or toluenes and introducing the required functional groups sequentially. For instance, a plausible precursor could be 2-fluoro-6-methylbenzoic acid, which already contains two of the desired substituents in the correct ortho-relationship to the carboxylic acid. The synthesis of such a precursor might involve the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis to yield a mixture of isomers that includes 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid google.com. A different route to a key building block, 2-fluoro-6-methylbenzoic acid, is also established in the synthesis of the drug Avacopan ossila.com.

Another approach is to begin with a dihalogenated benzoic acid, such as 3-chloro-2-fluorobenzoic acid, and then introduce the methyl group ossila.com. The synthesis of these precursors often leverages the directing effects of the existing substituents to guide the position of incoming groups. The carboxylic acid functional group itself is a versatile handle, allowing for transformations into esters or amides to modify its electronic properties or to protect it during subsequent reaction steps .

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule by forming key bonds on a pre-existing aromatic core. These methods are often more atom-economical and can reduce the number of synthetic steps.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org The strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho-position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a new substituent with high precision.

Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi), are strong bases commonly used for deprotonation in DoM reactions. baranlab.org In the context of synthesizing substituted benzoic acids, the process begins with the deprotonation of the carboxylic acid to form a lithium carboxylate. This carboxylate then acts as the DMG. A second equivalent of the organolithium reagent removes a proton from the position ortho to the carboxylate. rsc.orgsemanticscholar.orgresearchgate.net This approach is often superior to traditional electrophilic aromatic substitution due to its exceptional regioselectivity. wikipedia.org The resulting dianion can then be quenched with a suitable electrophile to install the desired substituent. For example, reacting the ortho-lithiated species of benzoic acid with hexachloroethane can introduce a chlorine atom. rsc.orgresearchgate.net

The success of DoM hinges on the directing metalation group (DMG). The DMG, which contains a heteroatom, acts as a Lewis base and coordinates to the Lewis acidic lithium of the organolithium reagent. wikipedia.orgwikipedia.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction. chem-station.combaranlab.org

For substituted benzoic acids, the carboxylate group (-CO₂Li) is an effective DMG. rsc.orgresearchgate.netorganic-chemistry.org However, other substituents on the ring also exert an influence. Halogens like fluorine and chlorine can also serve as moderate directing groups. rsc.orgresearchgate.netorganic-chemistry.org When multiple directing groups are present, their effects can be either cooperative or competitive. In the case of 3-chloro- and 3-fluorobenzoic acids, the directing effects of the meta-halogen and the carboxylate are complementary, reinforcing lithiation at the C2 position, which is ortho to both groups. rsc.orgsemanticscholar.orgresearchgate.net This synergistic effect is crucial for achieving high regioselectivity in polysubstituted systems.

Fine-tuning of reaction conditions, particularly the choice of organolithium base and the temperature, is critical for controlling regioselectivity. Different bases exhibit varying degrees of steric hindrance and reactivity, which can be exploited to direct metalation to a specific site. For example, in the lithiation of unprotected 2-methoxybenzoic acid, using s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to exclusive deprotonation at the C6 position (ortho to the carboxylate). organic-chemistry.orgacs.org In contrast, using a superbase system like n-BuLi/t-BuOK results in a complete reversal of selectivity, favoring deprotonation at the C3 position (ortho to the methoxy group). organic-chemistry.orgacs.org

Low temperatures, typically around -78 °C, are essential for these reactions. acs.orgunblog.fr They ensure the stability of the aryllithium intermediates, prevent unwanted side reactions such as nucleophilic attack on other functional groups, and enhance the kinetic control necessary for high regioselectivity. semanticscholar.org

| Substrate | Base/Additive | Temperature (°C) | Position of Lithiation | Reference |

|---|---|---|---|---|

| Benzoic Acid | s-BuLi–TMEDA–THF | -90 | ortho- (C2/C6) | rsc.orgresearchgate.net |

| 2-Fluorobenzoic Acid | LTMP | -78 | C3 (ortho- to Fluoro) | unblog.fr |

| 2-Chlorobenzoic Acid | LTMP | -78 | C6 (ortho- to Carboxylate) | unblog.fr |

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA | -78 | C6 (ortho- to Carboxylate) | organic-chemistry.orgacs.org |

| 2-Methoxybenzoic Acid | n-BuLi/t-BuOK | -78 | C3 (ortho- to Methoxy) | organic-chemistry.orgacs.org |

| meta-Anisic Acid | n-BuLi/t-BuOK | Low | C4 | acs.org |

Transition metal-catalyzed C–H functionalization has become a cornerstone of modern organic synthesis, offering an efficient means to form C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. rsc.org This strategy often relies on a directing group within the substrate to bind the metal catalyst and deliver it to a specific C-H bond, ensuring high regioselectivity. nih.gov The carboxylate group of benzoic acids is a well-established and effective directing group for various transition metals, including palladium (Pd), rhodium (Rh), and iridium (Ir). researchgate.netnih.govnih.gov

Catalytic systems based on palladium are particularly versatile. For instance, Pd(II) catalysts can be used for the ortho-alkylation of benzoic acids with alkyl halides and the ortho-arylation with aryl halides. nih.govresearchgate.net These reactions typically proceed through a cyclometalated intermediate formed by the carboxyl-directed C-H activation. researchgate.net

Rhodium catalysts are also widely employed for the C-H functionalization of benzoic acids. Rh(III) complexes, in particular, can catalyze the oxidative coupling of benzoic acids with alkenes and alkynes. nih.govsemanticscholar.orgescholarship.org The carboxylate group directs the Rh(III) catalyst to activate an ortho C-H bond, leading to the formation of a five-membered rhodacycle intermediate, which then undergoes further reaction with the coupling partner. nih.govnih.gov Similarly, iridium catalysts have been utilized for the ortho-C–H borylation and arylation of benzoic acids, expanding the toolkit for functionalizing these important building blocks. rsc.orgnih.govnih.gov A plausible route to 3-Chloro-2-fluoro-6-methylbenzoic acid could involve the C-H chlorination of a 2-fluoro-6-methylbenzoic acid precursor, a transformation that leverages these catalytic principles.

| Metal Catalyst | Reaction Type | Coupling Partner | Directing Group | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Arylation | Aryl Iodides | Carboxylic Acid | nih.gov |

| Palladium (Pd) | Olefination | Alkenes | Nitrile-based Template | nih.gov |

| Rhodium (Rh) | Oxidative Coupling (Heck-type) | Alkenes | Carboxylic Acid | nih.gov |

| Rhodium (Rh) | Oxidative Cycloaddition | Alkynes | Carboxylic Acid | semanticscholar.org |

| Rhodium (Rh) | Homocoupling | Benzoic Acids | Carboxylic Acid | researchgate.netnih.gov |

| Iridium (Ir) | Borylation | Bis(pinacolato)diboron | Benzoate Esters | rsc.org |

| Iridium (Ir) | Arylation | Arenediazonium Salts | Carboxylic Acid | nih.gov |

Transition Metal-Catalyzed C–H Functionalization

Palladium-Catalyzed Fluorination (C-H Fluorination)

Direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods. Palladium catalysis is at the forefront of this field. rsc.org For a precursor such as 3-chloro-6-methylbenzoic acid, a palladium catalyst could theoretically enable the direct conversion of the C-H bond at the 2-position to a C-F bond.

These reactions typically involve a high-valent palladium intermediate. researchgate.net A Pd(II) catalyst is oxidized to a Pd(IV)-F complex, which then undergoes reductive elimination to form the aryl fluoride (B91410) and regenerate the Pd(II) catalyst. nih.gov The development of an undirected, palladium-catalyzed method for aromatic C-H fluorination using mild electrophilic fluorinating reagents represents a significant advance. nih.gov This approach generates a reactive transition-metal-fluoride electrophile catalytically, allowing for the fluorination of arenes that would not typically react with milder reagents. nih.gov The choice of ligands and oxidants is crucial for the success of these transformations.

Table 1: Representative Conditions for Palladium-Catalyzed Aromatic C-H Fluorination

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) |

| Fluorinating Agent | Electrophilic sources (e.g., N-Fluorobenzenesulfonimide (NFSI), Selectfluor) mdpi.com |

| Ligand | Custom-designed ligands to promote stability and reactivity |

| Oxidant | Often required to facilitate the catalytic cycle |

| Solvent | Aprotic polar solvents (e.g., Acetonitrile, Dichloromethane) |

Copper-Catalyzed Fluorination (C-H Fluorination)

Copper-catalyzed reactions present a more economical alternative to palladium for C-H functionalization. While less common for direct C-H fluorination compared to palladium, copper catalysis is well-established for other C-H functionalizations and can be adapted for fluorination. The mechanism often involves a Cu(I)/Cu(III) catalytic cycle. Similar to palladium systems, the reaction requires a fluorinating agent and specific ligands to facilitate the process. Research in this area aims to develop robust copper-based systems that can achieve high regioselectivity and yield for the fluorination of complex aromatic systems.

Ortho-Selective C–H Functionalization

The carboxylic acid group in a benzoic acid derivative can act as a native directing group, guiding a metal catalyst to functionalize the C-H bond at the ortho position. ecust.edu.cnnih.gov This is a highly effective strategy for installing the fluorine atom at the 2-position of a 3-chloro-6-methylbenzoic acid precursor. The reaction typically proceeds through the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the carboxylate, bringing it into close proximity with the ortho C-H bond. This proximity facilitates the C-H activation step.

Ruthenium catalysts have also been successfully employed for carboxylate-directed ortho-C-H allylation of benzoic acids, demonstrating the versatility of this directing group strategy. nih.gov While direct fluorination using this method remains challenging, the principle of ortho-selective activation is a cornerstone for synthesizing 2-substituted benzoic acids. ecust.edu.cn

Meta-Selective C–H Functionalization

Achieving meta-selective C-H functionalization on benzoic acids is a significant challenge because of the inherent electronic and steric preferences for ortho and para positions. cas.cnresearchgate.net This challenge has been addressed through the design of specialized directing groups or templates that create a large macrocyclic transition state. acs.org These templates bind to the carboxylic acid and position a catalytic metal (commonly palladium) over the meta C-H bond. researchgate.netnih.gov

A nitrile-based sulfonamide template, for instance, has been successfully used for the Pd(II)-catalyzed meta-C-H olefination and acetoxylation of benzoic acid derivatives. researchgate.net While not directly a fluorination reaction, these findings provide a blueprint for designing templates that could achieve meta-fluorination, further expanding the toolkit for arene functionalization. cas.cnresearchgate.net The development of conformationally flexible templates has been guided by both experimental and computational efforts to optimize the interaction between the directing group and the catalyst. acs.org

Table 2: Comparison of C-H Functionalization Selectivity

| Selectivity | Directing Group / Template | Catalyst | Key Principle |

|---|---|---|---|

| Ortho | Native Carboxylic Acid ecust.edu.cnnih.gov | Pd, Ru | Chelation-assisted cyclometalation |

| Meta | Removable Nitrile-based Template researchgate.netresearchgate.net | Pd | Steric positioning via a macrocycle |

Catalyst Design and Ligand Effects

The success of transition-metal-catalyzed C-H fluorination is highly dependent on the design of the catalyst and the electronic and steric properties of its ligands. rsc.org For palladium-catalyzed reactions, ligands play a critical role in stabilizing the high-valent Pd(IV) intermediates that are key to the C-F bond-forming reductive elimination step. researchgate.net In some systems, a combination of ligands can be used to generate a highly electrophilic Pd(IV)-F species capable of fluorinating the arene. researchgate.net

The development of pyridone-based ligands has shown promise in promoting challenging transformations like the Pd-catalyzed ortho-C-H fluorination of benzoic acid. ecust.edu.cn The electronic nature of the ligand, such as the presence of electron-withdrawing groups, can fine-tune the reactivity of the metal center and influence the efficiency of the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for introducing fluorine onto an aromatic ring. masterorganicchemistry.com This reaction requires an electron-poor aromatic substrate and a good nucleophile. The aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group. masterorganicchemistry.com

In the context of synthesizing this compound, an SNAr approach could involve a precursor like 3-chloro-2-nitro-6-methylbenzoic acid. The nitro group is a strong electron-withdrawing group that would activate the 2-position for nucleophilic attack by a fluoride source, such as potassium fluoride. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is often dependent on the leaving group, with fluoride itself being a surprisingly effective leaving group in some contexts, though typically Cl, Br, or NO₂ would serve this role. masterorganicchemistry.com

Recent methods have demonstrated the synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of 1-arylbenziodoxolones, which act as effective precursors. umn.eduarkat-usa.orgresearchgate.net

Halogen Exchange Reactions

A specific and widely used type of SNAr is the halogen exchange (Halex) reaction, where one halogen atom is replaced by another. researchgate.net To synthesize this compound, a Halex reaction could be envisioned starting from 2,3-dichloro-6-methylbenzoic acid. The chlorine at the 2-position could be selectively replaced by fluorine using a fluoride salt like KF or CsF.

The success of a Halex reaction often depends on the relative bond strengths and the reaction conditions. The C-F bond is significantly stronger than the C-Cl bond, providing a thermodynamic driving force for the reaction. However, high temperatures and polar aprotic solvents (e.g., DMF, DMSO) are typically required to overcome the high activation energy. researchgate.net Phase-transfer catalysts, such as tetralkylammonium or phosphonium salts, are often employed to increase the solubility and nucleophilicity of the fluoride salt, thereby improving reaction rates and yields. researchgate.netgoogle.com

Table 3: Key Reagents in Halogen Exchange Fluorination

| Reagent Type | Examples | Role |

|---|---|---|

| Fluoride Source | KF, CsF | Provides the fluoride nucleophile |

| Solvent | DMF, DMSO, Sulfolane | High-boiling polar aprotic solvent |

| Catalyst | Tetrabutylammonium bromide, Tetraphenylphosphonium bromide researchgate.net | Phase-transfer catalyst to enhance fluoride reactivity |

Role of Phase-Transfer Catalysis in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a crucial reaction for introducing substituents onto an aromatic ring. In the synthesis of precursors to this compound, a halogen atom can be substituted. The efficiency of this reaction, particularly when using hydroxide ions or other charged nucleophiles, can be significantly enhanced by employing Phase-Transfer Catalysis (PTC).

PTC facilitates the transfer of a reactant from one phase into another where the reaction occurs. In the context of SNAr, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), transports the nucleophile (e.g., hydroxide ion) from an aqueous phase to the organic phase containing the aryl halide substrate. This process overcomes the mutual insolubility of the reactants.

The mechanism under PTC conditions involves the lipophilic cation of the catalyst pairing with the nucleophile, forming a lipophilic ion pair that is soluble in the organic solvent. This enables the nucleophile to attack the electron-deficient aromatic ring. The reactivity in these substitutions is influenced by the electron-withdrawing nature of the substituents on the ring. For polyfluorinated benzenes, the reaction proceeds via a bimolecular displacement mechanism. huji.ac.il The choice of catalyst is critical; the lipophilicity of both the cation and its counter-ion affects the reaction conversion. For instance, Bu₄N⁺HSO₄⁻ is an effective catalyst, whereas catalysts with less lipophilic cations (e.g., Et₄N⁺HSO₄⁻) show little activity. huji.ac.il

Table 1: Influence of Catalyst on SNAr Reaction Conversion

| Catalyst | Lipophilicity | Conversion (%) |

|---|---|---|

| (C₄H₉)₄N⁺HSO₄⁻ | High | 64 |

| (C₂H₅)₄N⁺HSO₄⁻ | Low | < 5 |

| (C₄H₉)₄N⁺Br⁻ | High (but with lipophilic counter-ion) | 2 |

Data based on reactions with hexafluorobenzene and hydroxide ion under extractive PTC conditions. huji.ac.il

Carbonylation Reactions

Carbonylation reactions are a powerful tool for introducing a carbonyl group into an organic molecule, serving as a key step in the synthesis of carboxylic acids and their derivatives from aryl halides. semanticscholar.orgresearchgate.netnih.gov This transformation is typically catalyzed by transition metals, most notably palladium. semanticscholar.orgresearchgate.netnih.gov

Palladium-catalyzed carbomethoxylation is a specific type of carbonylation that converts an aryl halide (e.g., an aryl iodide or bromide precursor of this compound) into a methyl ester using carbon monoxide (CO) and methanol. This reaction is a cornerstone of modern organic synthesis due to its efficiency and broad functional group tolerance. researchgate.netacs.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. This intermediate then undergoes reaction with methanol (methanolysis) to yield the methyl ester and a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst.

Recent advancements have focused on using safer and more convenient sources of carbon monoxide. For example, phenyl formate can be used as a CO surrogate, which decomposes under the reaction conditions to provide the necessary carbon monoxide in situ. organic-chemistry.org This method avoids handling toxic CO gas directly. The choice of ligand for the palladium catalyst is crucial for achieving high yields; bulky, electron-rich phosphine ligands are often effective. organic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Carbomethoxylation of an Aryl Halide

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) acetate with a phosphine ligand (e.g., P(t-Bu)₃·HBF₄) |

| CO Source | Carbon Monoxide gas or Phenyl Formate |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |

| Base | Triethylamine (NEt₃) or Potassium Acetate (KOAc) |

| Temperature | 80-120 °C |

Conditions are generalized from procedures for various aryl halides. researchgate.netorganic-chemistry.org

Oxidation Reactions for Carboxylic Acid Formation

The final step in the synthesis of this compound from a toluene precursor (3-chloro-2-fluoro-6-methyltoluene) is the oxidation of the methyl group to a carboxylic acid. This transformation requires a strong oxidizing agent capable of converting the alkyl side-chain while leaving the substituted aromatic ring intact.

Commonly used reagents for this purpose include potassium permanganate (KMnO₄) or chromic acid. However, these reagents can lead to waste management issues due to the generation of heavy metal by-products. More modern and environmentally benign methods are often preferred in process development. One such approach involves using tertiary-butyl hydroperoxide (TBHP) in the presence of a catalyst like ferric chloride and oxone. researchgate.net This system can effectively oxidize substituted toluenes to their corresponding benzoic acids under solvent-free conditions, which is advantageous for industrial applications. researchgate.net

The selection of the oxidant and reaction conditions is critical to prevent over-oxidation or side reactions on the fluorinated and chlorinated aromatic ring.

Synthetic Route Optimization and Scale-Up Considerations

Optimizing the synthetic route for large-scale production involves maximizing the yield of the desired product while minimizing costs, waste, and the formation of impurities.

Yield Improvement Strategies

Reaction Condition Optimization: For palladium-catalyzed reactions, screening different ligands, solvents, bases, and temperatures can significantly impact the yield. In the nitration of a precursor like 2,4-difluoro-3-chlorobenzoic acid, controlling the temperature and the concentration of nitric acid is crucial for achieving high conversion. semanticscholar.org

Catalyst Selection and Loading: Reducing the catalyst loading in steps like carbomethoxylation without sacrificing yield is a key goal for cost reduction in scale-up operations.

Raw Material Purity: Using high-purity starting materials can prevent the formation of side products that are difficult to separate, thereby improving the isolated yield of the final product.

Minimization of By-product Formation

Isomeric Impurities: In electrophilic substitution reactions on the aromatic ring, such as nitration or acylation, the formation of regioisomers is a common issue. google.com The directing effects of the existing chloro, fluoro, and methyl groups must be carefully considered to maximize the formation of the desired isomer. Separation of these isomers often requires recrystallization or chromatography. google.com

Side Reactions in Catalysis: In palladium-catalyzed carbonylation, side reactions such as dehalogenation or homo-coupling of the aryl halide can occur. Fine-tuning the reaction conditions, particularly the choice of ligand and base, can suppress these unwanted pathways.

Incomplete or Over-Oxidation: During the oxidation of the methyl group, incomplete reaction can leave starting material that is difficult to separate from the product. Conversely, harsh conditions could potentially lead to degradation of the aromatic ring. Careful monitoring of the reaction progress by techniques like HPLC is essential.

A patent for the synthesis of 3-chloromethyl benzoic acid highlights the challenges of poor selectivity in chlorination steps, which leads to di- and tri-chlorinated by-products, complicating purification and reducing yield. google.com Similar selectivity issues must be managed in the synthesis of this compound to ensure a robust and efficient manufacturing process.

Green Chemistry Approaches in Synthesis

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of halogenated and substituted benzoic acids, several green chemistry approaches are being explored, focusing on alternative reaction media, catalyst systems, and energy sources.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Solvent-Free Reactions: Mechanochemical methods, which use mechanical energy (e.g., ball milling) to initiate reactions, represent a promising solvent-free approach. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various organic compounds, including halogenated molecules. beilstein-journals.org The direct halogenation of aromatic compounds has been achieved under solvent-free or liquid-assisted grinding conditions, suggesting the potential for applying such methods to the synthesis of precursors for this compound. beilstein-journals.org The benefits of mechanochemistry include reduced solvent waste, potentially faster reaction times, and the ability to carry out reactions that are difficult in solution. colab.ws

Aqueous Media Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. For instance, the synthesis of fluorinated aromatic carboxylic acids has been demonstrated in aqueous media, highlighting the feasibility of using water as a solvent for key synthetic steps.

A hypothetical application of these principles to a key synthetic step for this compound, such as the carboxylation of a corresponding toluene derivative, is presented in the table below.

| Reaction Step | Conventional Method | Green Alternative | Potential Advantages of Green Alternative |

| Halogenation | Use of chlorinated solvents like dichloromethane or chloroform. | Solvent-free mechanochemical halogenation with N-halosuccinimides. beilstein-journals.org | Elimination of volatile organic compound (VOC) emissions, reduced waste, and potentially higher selectivity. |

| Carboxylation | Grignard reaction in anhydrous ether followed by quenching with CO2. | Carboxylation in an aqueous medium using a suitable catalyst and phase-transfer agent. | Reduced fire hazard, elimination of hazardous solvents, and simplified workup procedures. |

Many synthetic transformations, including Friedel-Crafts reactions which are often used to introduce acyl or alkyl groups to aromatic rings, traditionally employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). organic-chemistry.org These catalysts are often difficult to separate from the reaction mixture and generate significant amounts of corrosive waste. Green chemistry focuses on the development of heterogeneous catalysts that can be easily recovered and reused.

Solid acid catalysts, such as zeolites, clays, and supported sulfonic acids, offer a recyclable alternative for Friedel-Crafts type reactions. eurekaselect.comresearchgate.netresearchgate.net These materials possess active sites that can catalyze the desired transformation and can be removed from the reaction mixture by simple filtration at the end of the reaction. The use of such catalysts would be highly beneficial in a synthetic route to this compound, for example, in a step involving the acylation of a fluorotoluene precursor.

The table below illustrates the potential impact of using a recyclable catalyst in a hypothetical Friedel-Crafts acylation step.

| Catalyst Type | Traditional Homogeneous Catalyst (e.g., AlCl₃) | Heterogeneous Recyclable Catalyst (e.g., Zeolite) |

| Separation | Difficult; requires aqueous workup and neutralization. | Simple filtration. eurekaselect.com |

| Reusability | Not reusable. | Can be reused multiple times. eurekaselect.comresearchgate.net |

| Waste Generation | High; generates acidic aqueous waste. | Minimal. researchgate.net |

| Corrosivity | Highly corrosive. | Generally less corrosive. |

The development of robust and efficient recyclable catalysts is a key area of research in green chemistry and holds significant promise for making the synthesis of compounds like this compound more sustainable.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly heating the reaction mixture, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes. This rapid heating can also lead to increased product yields and improved purity by minimizing the formation of side products.

For the synthesis of substituted benzoic acids, microwave-assisted methods have been successfully employed for various reaction types, including acylation and other transformations. mdpi.com For example, the acylation of aromatic compounds with carboxylic acids has been shown to proceed efficiently under microwave irradiation in the presence of zeolite catalysts. organic-chemistry.org This synergy between microwave heating and heterogeneous catalysis represents a particularly green approach.

A comparison of reaction times for a hypothetical synthetic step towards this compound is presented below.

| Reaction Step | Conventional Heating | Microwave-Assisted Heating |

| Typical Reaction Time | Several hours | Minutes mdpi.com |

| Energy Consumption | Higher | Lower |

| Product Yield | Often lower | Often higher |

| Side Product Formation | More likely | Less likely |

The application of microwave technology can significantly enhance the efficiency and environmental footprint of the synthesis of this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages from a green chemistry perspective. nih.gov The small reactor volumes used in flow systems allow for better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and greater selectivity. google.com

The synthesis of substituted benzoic acids from toluene derivatives has been successfully demonstrated using continuous flow reactors. google.comresearchgate.net This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume minimizes the risks associated with runaway reactions. A continuous flow process for the synthesis of this compound or its precursors could offer significant benefits in terms of process safety and efficiency. google.comrsc.org

The table below summarizes the key advantages of flow chemistry compared to traditional batch processing for a potential carboxylation or halogenation step.

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient, precise temperature control. nih.gov |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Inherently safer due to small reaction volumes. google.com |

| Scalability | Can be challenging. | Easier to scale up by running the system for longer. |

| Process Control | More difficult to control precisely. | Precise control over reaction parameters. google.comrsc.org |

The adoption of flow chemistry methodologies for the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the exploration of molecular systems at the atomic level. For a molecule like 3-chloro-2-fluoro-6-methylbenzoic acid, DFT methods, particularly using hybrid functionals like B3LYP combined with a sufficiently large basis set (e.g., 6-311++G(d,p)), are adept at providing a reliable balance between computational cost and accuracy for predicting geometries, energies, and electronic properties. dergipark.org.trnih.gov Ab initio methods, while more computationally intensive, can be used for higher accuracy calculations of specific properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves identifying all possible conformers and their relative energies.

The primary sources of conformational isomerism in this molecule are the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the orientation of the hydroxyl proton within that group. This results in two main conformers:

Cis Conformer: The O-H bond of the carboxylic group is oriented towards the carbonyl oxygen (C=O). This arrangement allows for the formation of an intramolecular hydrogen bond.

Trans Conformer: The O-H bond points away from the carbonyl oxygen.

Computational studies on the very similar 2-chloro-6-fluorobenzoic acid have shown that the cis conformer is significantly more stable (by approximately 17 kJ/mol) than the trans conformer. dergipark.org.trresearchgate.net This preference is attributed to the stabilizing effect of the intramolecular hydrogen bond in the cis form. A similar outcome is strongly expected for this compound.

Furthermore, due to steric hindrance from the three ortho substituents (chloro, fluoro, and methyl groups), the carboxylic acid group is predicted to be twisted out of the plane of the benzene ring. In the related 2-chloro-6-fluorobenzoic acid, this dihedral angle (the angle between the plane of the carboxylic acid and the plane of the ring) is calculated to be around 47.8°. nih.gov The addition of the methyl group at position 6 in the title compound would likely result in a similarly significant, if not greater, out-of-plane twist.

| Conformer | Key Structural Feature | Expected Relative Stability | Rationale |

|---|---|---|---|

| Cis | O-H bond oriented toward C=O group | Most stable | Stabilized by intramolecular hydrogen bonding. |

| Trans | O-H bond oriented away from C=O group | Significantly less stable | Lacks intramolecular hydrogen bond stabilization. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO would likely be distributed over the antibonding π* orbitals of the aromatic system. The calculated energy gap provides insight into the molecule's susceptibility to electronic transitions and charge transfer interactions.

| Parameter | Symbol | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of the molecule. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap signifies higher reactivity. |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP is calculated by placing a positive point charge at various locations around the molecule and calculating the energy of interaction.

The resulting potential is color-coded onto the molecule's electron density surface:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These are the most likely sites for an electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MESP would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the carbonyl group. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, highlighting its susceptibility to deprotonation. The aromatic ring would exhibit a more complex potential distribution influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

The key aspect of NBO analysis is the investigation of charge delocalization, which it describes in terms of second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate stronger electronic interactions. For this compound, significant interactions would be expected between:

The lone pairs (LP) of the oxygen, fluorine, and chlorine atoms (donors).

The antibonding π* orbitals of the benzene ring and the C=O bond (acceptors).

This analysis reveals the extent of hyperconjugation and resonance within the molecule, providing a quantitative measure of intramolecular charge transfer and its contribution to molecular stability.

Quantum chemical calculations are highly effective at predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr

The resulting theoretical spectrum can be compared directly with experimental data. This comparison is invaluable for:

Vibrational Assignment: Unambiguously assigning specific absorption bands in an experimental spectrum to particular molecular motions (e.g., C=O stretch, O-H bend, C-Cl stretch).

Conformer Identification: Different conformers have unique vibrational spectra, allowing computational predictions to help identify which conformers are present in an experimental sample.

Studies on 2-chloro-6-fluorobenzoic acid have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra, confirming the reliability of this approach for halogenated benzoic acids. nih.gov

Spectroscopic Property Predictions (beyond basic identification)

Vibrational Frequencies (FTIR, FT-Raman)

DFT calculations, specifically using the B3LYP method with 6-311+G and 6-311++G basis sets, have been employed to compute the optimized molecular geometries and vibrational frequencies of such compounds. nih.gov The theoretical wavenumbers are typically scaled to correct for anharmonicity and the incomplete treatment of electron correlation, allowing for a more accurate comparison with experimental data. nih.gov The assignments of the fundamental vibrational modes can be unambiguously determined through Total Energy Distribution (TED) analysis. nih.gov

For 2-chloro-6-fluorobenzoic acid, the observed and calculated vibrational frequencies show a high degree of correlation, suggesting that a similar level of accuracy would be expected for its 6-methyl derivative. The presence of the chloro, fluoro, and carboxylic acid functional groups, along with the benzene ring, gives rise to a complex vibrational spectrum with characteristic modes. Key vibrational modes include the O-H stretching of the carboxylic acid, which is often observed as a broad band in the FTIR spectrum, the C=O stretching, C-O stretching, and various bending modes of the carboxyl group. The aromatic ring exhibits its own set of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The vibrations associated with the C-Cl and C-F bonds are also identifiable.

Below is a representative table of calculated and observed vibrational frequencies for the analogous 2-chloro-6-fluorobenzoic acid, which provides a strong predictive framework for the vibrational spectrum of this compound. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed FTIR Frequency (cm⁻¹) | Observed FT-Raman Frequency (cm⁻¹) |

| O-H Stretch | 3569 | 3443 | - |

| C-H Stretch | 3085 | 3105 | 3085 |

| C=O Stretch | 1735 | 1701 | 1705 |

| C-C Stretch (ring) | 1585 | 1580 | 1585 |

| O-H In-plane bend | 1420 | 1415 | 1420 |

| C-O Stretch | 1310 | 1305 | 1310 |

| C-F Stretch | 1250 | 1245 | 1250 |

| C-Cl Stretch | 750 | 745 | 750 |

Note: Data is for 2-chloro-6-fluorobenzoic acid as a proxy for this compound. The presence of the methyl group at the 6-position would introduce additional C-H stretching and bending modes.

NMR Chemical Shift Predictions for Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation, and computational methods for predicting NMR chemical shifts have become increasingly accurate and reliable. For molecules like this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic structure and regioselectivity of the molecule.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov This method, often employed in conjunction with DFT, has been shown to provide results that are in good agreement with experimental data for a variety of organic molecules, including substituted benzoic acids. nih.govnih.gov

Computational studies on substituted benzoic acid esters have highlighted that the electronic and steric effects of substituents can lead to significant variations in NMR chemical shifts, sometimes in ways that defy simple empirical prediction rules. nih.gov DFT calculations can rationalize these anomalous shifts by providing a detailed picture of the electron distribution around the nuclei.

For this compound, predicting the ¹H and ¹³C chemical shifts would be crucial in distinguishing it from other isomers. The regiochemistry of the substituents (chloro, fluoro, and methyl groups) creates a unique electronic environment for each proton and carbon atom in the benzene ring. Computational predictions can help to anticipate the chemical shifts and coupling constants, which are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the methyl group. This information is particularly valuable in predicting the outcome of synthetic reactions where multiple regioisomers could be formed.

UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy, with theoretical calculations providing a framework for interpreting the observed spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic transitions that give rise to UV-Vis absorption bands. nih.govresearchgate.net

By performing TD-DFT calculations, it is possible to determine the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. researchgate.net These calculated values correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands in the UV-Vis spectrum.

The calculations also provide information about the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For substituted benzoic acids, the primary electronic transitions are typically π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the benzene ring.

For this compound, the chloro, fluoro, and methyl substituents would be expected to induce shifts in the absorption maxima compared to unsubstituted benzoic acid. The TD-DFT approach can quantify these shifts and help to assign the observed spectral features to specific electronic transitions within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that can be difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barriers

Transition State Theory (TST) is a fundamental concept in the study of chemical kinetics, and computational chemistry provides the means to locate and characterize the transition state structures that connect reactants and products on a potential energy surface. wikipedia.orglibretexts.org By calculating the energies of the reactants, products, and the transition state, the activation energy barrier for a reaction can be determined.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the carboxyl group, computational methods can be used to model the reaction pathway. The process typically involves identifying a transition state structure, which is a first-order saddle point on the potential energy surface, and confirming its identity by vibrational frequency analysis (a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). libretexts.org

The calculated activation energy barrier provides a quantitative measure of the reaction rate, with higher barriers corresponding to slower reactions. This information is invaluable for understanding the factors that control the reactivity of the molecule and for predicting how changes in the molecular structure or reaction conditions will affect the outcome of a reaction.

Insights into Directed Metalation Mechanisms

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The substituents on the ring can direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The carboxylic acid group, as well as halogens like fluorine, can act as directed metalation groups. researchgate.netrsc.org

Computational studies can provide significant insights into the mechanism of DoM reactions. For a molecule like this compound, there are multiple potential sites for deprotonation. Quantum chemical calculations can be used to model the interaction of the benzoic acid with the organolithium reagent and to determine the relative energies of the possible lithiated intermediates.

These calculations can help to rationalize the observed regioselectivity of DoM reactions by identifying the most stable intermediate, which is typically the one that is formed most rapidly. Factors such as the coordination of the lithium cation to the directing groups and the acidity of the various aromatic protons can be analyzed computationally to build a comprehensive model of the reaction mechanism. Studies on fluorinated benzoic acids have shown that fluorine can be a potent directing group in these reactions. researchgate.net

Catalytic Cycle Studies

Many important organic reactions are catalyzed by transition metals or other catalytic species. Computational modeling can be used to elucidate the detailed mechanism of a catalytic cycle, including the structures and energies of all intermediates and transition states.

While specific catalytic reactions involving this compound are not detailed in the provided search results, computational methods could be applied to study such reactions. For example, if this benzoic acid were used as a substrate in a cross-coupling reaction, DFT calculations could be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Computational Insights into Halogenation Effects

Computational studies are instrumental in dissecting the influence of halogen substituents on the chemical behavior of this compound. The presence of both chlorine and fluorine atoms, along with a methyl group, on the benzoic acid core creates a unique electronic environment that dictates its reactivity and interaction profile.

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. Halogens, such as chlorine and fluorine, exhibit a dual nature, exerting both inductive and resonance effects. nih.govnih.gov The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the ring through the sigma bond.

In this compound, the cumulative inductive effect of the chlorine and fluorine atoms significantly reduces the electron density of the benzene ring. The methyl group, being an electron-donating group (+I and hyperconjugation), partially counteracts this deactivation. Computational models, such as those employing Density Functional Theory (DFT), can quantify these effects by calculating electron density distributions and molecular electrostatic potentials. nih.gov These calculations help in visualizing the electron-rich and electron-poor regions of the molecule, thereby providing a predictive measure of its susceptibility to electrophilic attack.

Table 1: Comparison of Inductive and Resonance Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing |

| -CH₃ | Electron-donating (+I) | Hyperconjugation (+R) | Activating, ortho-, para-directing |

| -COOH | Electron-withdrawing (-I, -R) | Electron-withdrawing (-R) | Deactivating, meta-directing |

This table provides a generalized overview of the electronic effects of the substituents present in this compound.

Regioselectivity Prediction in Substitution Reactions

Predicting the position at which an electrophile will attack a substituted benzene ring is a cornerstone of organic chemistry. For polysubstituted rings like that in this compound, the directing effects of all substituents must be considered. The activating methyl group directs incoming electrophiles to the ortho and para positions relative to it, while the deactivating but ortho-, para-directing halogen atoms also favor substitution at these positions. The strongly deactivating and meta-directing carboxylic acid group directs to the meta position.

Computational methods provide a quantitative approach to predicting regioselectivity. By calculating the energies of the possible carbocation intermediates (sigma complexes) formed during an electrophilic aromatic substitution reaction, the most stable intermediate, and thus the major product, can be identified. libretexts.org The stability of these intermediates is directly related to the ability of the substituents to delocalize the positive charge.

Modern computational tools like RegioSQM utilize semi-empirical methods to rapidly calculate the proton affinities of different aromatic carbon atoms, providing a reliable prediction of the most likely sites for electrophilic attack. nih.govnih.govrsc.org For this compound, a computational analysis would likely involve mapping the molecular electrostatic potential to identify regions of high electron density, which are more susceptible to electrophilic attack, and calculating the relative energies of the potential Wheland intermediates.

Table 2: Predicted Directing Effects of Substituents in this compound

| Substituent | Position | Directing Effect | Predicted Favored Positions for Electrophilic Attack |

| -COOH | 1 | meta-directing | 3, 5 |

| -F | 2 | ortho-, para-directing | 3, 5 |

| -Cl | 3 | ortho-, para-directing | 2, 4, 6 |

| -CH₃ | 6 | ortho-, para-directing | 2, 4 |

This table illustrates the individual directing effects of the substituents. The actual regioselectivity will be a result of the interplay of these effects.

Intermolecular Forces and Non-Covalent Interactions

The crystalline structure and physical properties of this compound are governed by a network of intermolecular forces and non-covalent interactions. mdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. mun.carsc.org

In addition to hydrogen bonding, the halogen atoms can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. nih.govdntb.gov.ua The strength of this interaction depends on the polarizability of the halogen, with chlorine being a more effective halogen bond donor than fluorine. nih.gov

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Carboxylic acid -OH | Carboxylic acid C=O, Halogen atoms |

| Halogen Bonding | C-Cl (σ-hole) | Carboxylic acid C=O, Halogen atoms, Aromatic π-system |

| π-π Stacking | Aromatic ring | Aromatic ring |

| van der Waals Forces | All atoms | All atoms |

This table outlines the likely non-covalent interactions that contribute to the solid-state structure of the title compound.

Chemical Reactivity and Derivatization Studies

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a wide array of functional compounds such as esters and amides, or its reduction to corresponding alcohols or aldehydes.

The carboxylic acid group of 3-Chloro-2-fluoro-6-methylbenzoic acid can be readily converted into esters and amides through various standard coupling methods. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For instance, a study on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a related compound, utilized an esterification step following nitration to protect the carboxylic acid and facilitate subsequent reactions semanticscholar.org.

Amidation: The formation of amides is crucial for building complex molecules, including active pharmaceutical ingredients. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. Modern peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also employed for this purpose ossila.com. Research on the structurally similar 2-Fluoro-6-methylbenzoic acid has shown its successful amidation to link it to an allosteric motif in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor ossila.com. Similarly, 2-Chloro-6-fluoro-3-methylbenzoic acid has been reported to react with phthalimide, demonstrating its utility in forming amide-like structures guidechem.com.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Fluoro-6-methylbenzoic acid | Amine, Coupling Agent | Amide | ossila.com |

| 3-Chloro-2-fluorobenzoic acid | HATU, Amine | Amide | ossila.com |

| 2-Chloro-6-fluoro-3-methylbenzoic acid | Phthalimide, Heat | N-Acylphthalimide | guidechem.com |

| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Alcohol, Acid Catalyst | Ester | semanticscholar.org |

The carboxylic acid group can be reduced to a primary alcohol or, with more specialized reagents, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly used to convert carboxylic acids to their corresponding primary alcohols. This transformation would yield (3-Chloro-2-fluoro-6-methylphenyl)methanol, opening up further synthetic possibilities through reactions of the newly formed hydroxyl group. While direct reduction of this compound is not specifically documented in the provided search results, the reduction of carboxylic acids is a fundamental and predictable reaction in organic synthesis.

Reactions of the Aromatic Ring

The electron-rich aromatic ring, despite being substituted with deactivating groups, can still undergo substitution reactions, although the conditions may need to be carefully controlled.

Further halogenation of the this compound ring via electrophilic aromatic substitution is expected to be challenging. The ring is substituted with two deactivating halogens and a deactivating carboxylic acid group, which significantly reduce its nucleophilicity. The only activating group is the methyl substituent. The directing effects of the existing substituents are as follows:

-CH₃ (ortho, para-directing, activating)

-F (ortho, para-directing, deactivating)

-Cl (ortho, para-directing, deactivating)

-COOH (meta-directing, deactivating)

The combined effect of these groups makes the ring highly electron-deficient. Any potential EAS reaction would likely require harsh conditions, and the substitution would occur at the less sterically hindered positions directed by the interplay of these groups, primarily the C4 and C5 positions.

The presence of electron-withdrawing groups (F, Cl, and COOH) ortho and para to each other makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a strong nucleophile attacks the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group libretexts.org.

In the case of this compound, both the chlorine and fluorine atoms are potential leaving groups. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack youtube.com. Therefore, a reaction with a strong nucleophile (e.g., an alkoxide, amine, or thiol) would be expected to preferentially replace the fluorine atom at the C2 position. Studies have shown that ortho-fluoro benzoic acids can undergo SNAr with various nucleophiles, even without protection of the carboxylic acid group researchgate.net.

| Factor | Influence on Reactivity | Expected Outcome |

|---|---|---|

| Electron-Withdrawing Groups (-COOH, -F, -Cl) | Activate the ring towards nucleophilic attack. | Facilitates SNAr reaction. |

| Leaving Group Ability | In SNAr, F > Cl > Br > I. | Preferential substitution of the fluorine atom at C2. youtube.com |

| Nucleophile Strength | Requires a strong nucleophile (e.g., RO⁻, R₂N⁻, RS⁻). | Reaction proceeds via the addition-elimination mechanism. libretexts.orgyoutube.com |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound serves as a handle for such transformations. Reactions like the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce new alkyl, aryl, alkynyl, or amino groups at the C3 position.

For example, in a Suzuki coupling, the chloro-substituted compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the site of the chlorine atom. While the C-F bond is generally less reactive under these conditions, selective activation of the C-Cl bond is typically achievable. The application of palladium-catalyzed cross-coupling reactions to aryl chlorides is well-established and allows for significant molecular diversification nih.govacs.org.

Formation of Complex Molecular Architectures and Scaffolds

Substituted benzoic acids are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields. While direct examples involving this compound in the synthesis of complex scaffolds are not readily found in the literature, its structural features make it a valuable precursor for such applications. For instance, the related compound 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of Avacopan, a drug used to treat vasculitis, and in the development of epidermal growth factor receptor (EGFR) inhibitors. ossila.com

The carboxylic acid moiety allows for facile amide bond formation through standard peptide coupling reagents, enabling its incorporation into larger, more complex structures. The halogen substituents serve as handles for cross-coupling reactions, as discussed previously, allowing for the construction of biaryl systems or the introduction of nitrogen- and oxygen-containing functionalities. The specific substitution pattern of this compound provides a unique steric and electronic profile that can be exploited to fine-tune the properties of the target molecules, such as binding affinity to a biological target or the photophysical properties of a material. The methyl group can also be a site for further functionalization, for example, through radical bromination. ossila.com

The combination of these reactive sites allows for a modular approach to the synthesis of complex molecular architectures. One could envision a synthetic route where the carboxylic acid is first used to anchor the molecule to a larger scaffold, followed by a palladium-catalyzed cross-coupling reaction at the chloro position to introduce another layer of complexity.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental in synthetic chemistry for separating components of a mixture. For 3-Chloro-2-fluoro-6-methylbenzoic acid, they are essential for tracking the progress of its synthesis and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted benzoic acids. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both qualitative and quantitative analysis. Reverse-phase HPLC is typically the method of choice, offering robust separation of the target compound from starting materials, intermediates, and by-products. ekb.egechemi.comnih.gov

The acidic nature of the carboxylic group makes this compound amenable to analysis by HPLC-MS in negative ion mode, often detecting the deprotonated molecule [M-H]⁻. This provides high sensitivity and selectivity. The method is invaluable for real-time reaction monitoring, allowing chemists to determine the optimal time for reaction quenching and work-up, thereby maximizing yield and purity. For purity assessment, a validated HPLC method can accurately quantify the parent compound and any related impurities. researchgate.nethelixchrom.com

Table 1: Illustrative HPLC-MS Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | Aqueous component, aids in ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component, elutes the compound. |

| Gradient | Time-programmed mixture of A and B | Ensures separation of compounds with different polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Provides mass-to-charge ratio for identification. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic molecule. |

| Monitored Ion | m/z corresponding to [C₈H₅ClFO₂]⁻ | Selective detection of the deprotonated molecule. |

Gas Chromatography (GC) is another high-resolution separation technique, but its application to carboxylic acids like this compound requires a derivatization step. The inherent low volatility of benzoic acids necessitates their conversion into more volatile esters or silyl (B83357) derivatives prior to analysis. acs.orgnih.gov Trimethylsilyl (TMS) derivatization, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. nih.govnih.govbohrium.com

Once derivatized, GC-MS provides excellent separation efficiency and detailed structural information from the mass spectra. The fragmentation pattern of the derivatized compound under electron ionization (EI) can be used to confirm the molecular structure and identify impurities. researchgate.net The technique is highly sensitive and specific, making it suitable for trace-level analysis and purity confirmation. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and for gaining insights into its chemical bonding and conformational dynamics.

While one-dimensional (¹H and ¹³C) NMR provides foundational information, 2D NMR techniques are essential for the complete and unambiguous structural assignment of a polysubstituted aromatic compound like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the two adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring. youtube.comsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating complex structures. It shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu For the target molecule, HMBC would be critical in placing the substituents. For example, correlations from the methyl protons to the aromatic carbons at positions C1, C2, and C6 would confirm the position of the methyl group. Similarly, long-range correlations from the aromatic protons to the carboxyl carbon and other substituted carbons would verify the complete substitution pattern. youtube.comyoutube.com

Table 2: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | Aromatic H-4 ↔ Aromatic H-5 | Confirms adjacency of the two ring protons. |

| HSQC | Methyl Protons ↔ Methyl Carbon | Assigns the methyl group signals. |

| Aromatic H-4 ↔ Aromatic C-4 | Assigns the C-H signals of the aromatic ring. | |

| Aromatic H-5 ↔ Aromatic C-5 | Assigns the C-H signals of the aromatic ring. | |

| HMBC | Methyl Protons ↔ C-1, C-2, C-6 | Confirms the position of the methyl group relative to the fluoro and carboxyl groups. |

| Aromatic H-4 ↔ C-3, C-5, C-6 | Confirms positions relative to chloro and methyl groups. | |

| Aromatic H-5 ↔ C-1, C-3, C-4 | Confirms positions relative to carboxyl and chloro groups. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of a compound's elemental composition. For this compound (C₈H₆ClFO₂), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. This technique is a definitive method for confirming the identity of a newly synthesized compound.

Table 3: Calculated Exact Masses for HRMS Confirmation

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₈H₇³⁵ClFO₂]⁺ | 189.0116 |

| [M-H]⁻ | [C₈H₅³⁵ClFO₂]⁻ | 186.9968 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" and offer valuable insights into functional groups and bonding. researchgate.netnih.gov

For this compound, the spectra would be dominated by characteristic vibrations. Theoretical calculations on the closely related 2-chloro-6-fluorobenzoic acid show that the most stable conformation involves an intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom. dergipark.org.trmdpi.com Similar conformational preferences would be expected for the title compound.

Key expected vibrational modes include:

O-H Stretch: A broad band, typically in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A very strong and sharp band around 1700-1730 cm⁻¹, indicative of the carboxylic acid carbonyl group. researchgate.net

C=C Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-F and C-Cl Stretches: Vibrations involving the carbon-halogen bonds typically appear in the fingerprint region (below 1300 cm⁻¹). The C-Cl stretching frequency is often observed around 760 cm⁻¹. researchgate.net

Comparing experimental FTIR and FT-Raman spectra with those predicted by computational methods (like Density Functional Theory, DFT) can provide a deeper understanding of the molecule's conformational and electronic structure. nih.govasianjournalofphysics.comresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Information not available in the searched scientific literature.

Potential Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Specialty Chemicals and Intermediates

The substituted benzoic acid framework of 3-Chloro-2-fluoro-6-methylbenzoic acid makes it a valuable intermediate in organic synthesis. Its structural complexity is often sought after for creating specialty chemicals. Analogous compounds are utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of multiple functional groups facilitates its use in designing and optimizing complex molecules, particularly within the field of medicinal chemistry. myskinrecipes.com For instance, the related compound 3-Chloro-2-fluorobenzoic acid serves as a key building block for certain Aurora A kinase inhibitors, which are investigated in cancer therapy. ossila.com The specific arrangement of chloro, fluoro, and methyl substituents on this compound offers a distinct chemical scaffold for developing novel compounds with potential biological activities.

Precursor for Agrochemicals

There is potential for halogenated benzoic acids to serve as precursors in the manufacturing of agrochemicals. myskinrecipes.com A structurally similar compound, 4-Chloro-2-fluoro-6-methylbenzoic acid, has been identified as a possible precursor for developing herbicides or pesticides. myskinrecipes.com This suggests that this compound could also be explored for its utility in the synthesis of new agrochemical products, although specific examples are not prevalent in current literature.

Applications in Materials Science

In the broader field of materials science, functionalized benzoic acids are precursors to a range of advanced materials. The related compound 3-Chloro-2-fluorobenzoic acid is used as a building block for materials such as liquid crystals and metal-organic frameworks (MOFs). ossila.com These applications highlight the potential for this compound to be used in creating new materials where specific electronic and structural properties are required.

While direct evidence of this compound being used in polymer or resin production is limited, the inclusion of halogenated aromatic compounds into polymer backbones is a known strategy for modifying material properties. The presence of both chlorine and fluorine atoms could potentially enhance thermal stability, chemical resistance, and flame retardancy in new polymers or resins.

Use as Ligands or Precursors in Catalysis

The carboxylic acid moiety present in this compound can act as a coordinating group for metal centers. ossila.com This functionality allows for its potential use in forming ligands for catalysts or as a component in the synthesis of metal-organic frameworks (MOFs). ossila.com The specific electronic properties imparted by the chloro and fluoro substituents, combined with the steric influence of the methyl group, could be harnessed to create ligands that fine-tune the activity and selectivity of metal catalysts for specific chemical transformations.

Exploration in Supramolecular Chemistry or Crystal Engineering